2-Cyano-2-(methoxyimino)acetamidine
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Overview
Description
2-Cyano-2-(methoxyimino)acetamidine is a chemical compound with the molecular formula C4H7N3O. It is primarily used in laboratory settings and is known for its applications in various chemical reactions and synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-(methoxyimino)acetamidine typically involves the reaction of cyanoacetamide with methoxyamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-(methoxyimino)acetamidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitrile oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-Cyano-2-(methoxyimino)acetamidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-Cyano-2-(methoxyimino)acetamidine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates that interact with target molecules, leading to various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Cymoxanil: 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide is a similar compound used as a fungicide.
Other Cyanoacetamides: Various N-substituted cyanoacetamides share similar structural features and reactivity patterns.
Uniqueness
2-Cyano-2-(methoxyimino)acetamidine is unique due to its specific functional groups, which confer distinct reactivity and applications compared to other cyanoacetamides. Its ability to participate in diverse chemical reactions makes it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
(1Z)-2-amino-2-imino-N-methoxyethanimidoyl cyanide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-9-8-3(2-5)4(6)7/h1H3,(H3,6,7)/b8-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNKUEPVRIQPAW-FPYGCLRLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C#N)C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\C#N)/C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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